1-Nitrooctan-2-yl acetate
Description
1-Nitrooctan-2-yl acetate is an organic compound characterized by an acetate ester group (-OAc) and a nitro (-NO₂) substituent on a branched octane backbone. Its structure combines the reactivity of nitroalkanes with the ester functionality, making it a candidate for applications in organic synthesis, catalysis, or materials science.
Properties
CAS No. |
5469-20-5 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-nitrooctan-2-yl acetate |
InChI |
InChI=1S/C10H19NO4/c1-3-4-5-6-7-10(8-11(13)14)15-9(2)12/h10H,3-8H2,1-2H3 |
InChI Key |
WGLPWYQGGICBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrooctan-2-yl acetate can be synthesized through the esterification of 1-nitrooctan-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrooctan-2-yl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 1-nitrooctan-2-ol and acetic acid in the presence of aqueous acid or base.
Substitution: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Reduction: 1-Amino-octan-2-yl acetate.
Hydrolysis: 1-Nitrooctan-2-ol and acetic acid.
Substitution: Various substituted nitro derivatives.
Scientific Research Applications
1-Nitrooctan-2-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitrooctan-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The acetate ester group can be hydrolyzed, releasing acetic acid and the corresponding alcohol, which may further participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetates
The following table compares 1-nitrooctan-2-yl acetate with other acetates mentioned in the evidence, focusing on molecular features, applications, and reactivity:
Key Observations:
Functional Group Influence: The nitro group in this compound likely enhances its electrophilicity compared to non-nitro acetates like neryl or ethyl acetate. This could make it more reactive in substitution or addition reactions . In contrast, metal-bound acetates (e.g., zinc acetate) exhibit coordination chemistry and catalytic activity, which nitro-containing acetates may lack due to steric or electronic effects .
Stability and Handling :
- Acetates like nickel(II) acetylacetonate dihydrate (CAS 14363-16-7) require stringent safety protocols due to metal toxicity . While this compound’s hazards are undefined, nitro compounds generally pose risks of explosivity or toxicity, necessitating cautious handling .
Comparison with Nitroalkanes
The nitro group’s impact is further highlighted by contrasting this compound with simpler nitroalkanes:
| Compound | Structure | Reactivity/Applications | References |
|---|---|---|---|
| Nitromethane | CH₃NO₂ | Solvent, fuel additive, explosive precursor | N/A |
| 2-Nitrooctane | C₈H₁₇NO₂ | Limited data; potential intermediate in organic synthesis | N/A |
| This compound | C₁₀H₁₉NO₄ | Hypothetical: Combines ester solvolysis and nitro-group reactivity | N/A |
Key Differences:
- Steric Effects : The branched acetate group in this compound may hinder nucleophilic attacks compared to linear nitroalkanes like nitromethane.
- Dual Reactivity : Unlike nitroalkanes, this compound could undergo ester hydrolysis (yielding acetic acid and a nitro-alcohol) alongside nitro-group reductions or substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
